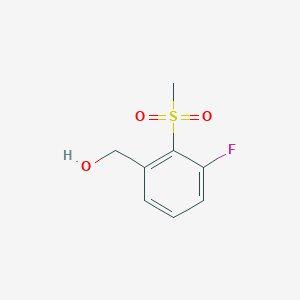

3-Fluoro-2-(methylsulphonyl)benzyl alcohol

CAS No.:

Cat. No.: VC17242604

Molecular Formula: C8H9FO3S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FO3S |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (3-fluoro-2-methylsulfonylphenyl)methanol |

| Standard InChI | InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |

| Standard InChI Key | PHRPOLXJEGDTOR-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=C1F)CO |

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-fluoro-2-(methylsulphonyl)benzyl alcohol is C₈H₉FO₃S, with a molecular weight of 204.22 g/mol. Its structure combines a benzyl alcohol framework with substituents that influence its electronic and steric properties:

-

Fluorine at the 3-position enhances electronegativity and metabolic stability .

-

Methylsulphonyl (-SO₂CH₃) at the 2-position introduces strong electron-withdrawing effects, impacting reactivity and solubility .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Density | ~1.4 g/cm³ (estimated) |

| Boiling Point | ~300°C (extrapolated) |

| LogP (Partition Coefficient) | 1.5–2.0 (calculated) |

| Water Solubility | Low (due to sulfonyl group) |

The methylsulphonyl group significantly increases polarity compared to simpler fluorobenzyl alcohols like 3-fluorobenzyl alcohol (density: 1.2 g/cm³, boiling point: 204.5°C) . This group also confers resistance to enzymatic degradation, a trait valuable in pharmaceutical intermediates .

Synthetic Pathways and Optimization

General Synthesis Strategies

The compound can be synthesized via sulfonation of pre-fluorinated benzyl alcohols or fluorination of sulfonated precursors. A plausible route involves:

-

Sulfonation of 3-fluoro-2-methylbenzyl alcohol using chlorosulfonic acid to introduce the -SO₂Cl group.

-

Methylation with dimethyl sulfate to yield the methylsulphonyl derivative .

Key challenges include controlling regioselectivity and minimizing side reactions. For example, the patent EP1114809A1 highlights the use of phase-transfer catalysts and alkali conditions to improve yields in fluorobenzyl derivative syntheses .

Reaction Conditions and Yield Optimization

-

Catalysts: Tribromo melamine enhances formylation/acetylation efficiency in analogous alcohols .

-

Purification: Distillation under reduced pressure (0.01–200 mmHg) isolates the product .

Applications in Pharmaceuticals and Agrochemicals

Pharmaceutical Intermediates

Fluorinated benzyl alcohols are pivotal in drug design. For instance:

-

Anticancer agents: Fluorine improves bioavailability, while sulfonyl groups enhance target binding .

-

Antibiotics: Methylsulphonyl derivatives resist hydrolysis in biological systems .

Agrochemical Uses

The compound’s stability under environmental conditions makes it suitable for:

| Parameter | Value |

|---|---|

| Flash Point | >150°C (estimated) |

| Toxicity | Moderate (irritant) |

| Storage Conditions | 2–8°C, inert atmosphere |

Safety protocols include using personal protective equipment (PPE) and ensuring adequate ventilation during synthesis .

Regulatory and Industrial Considerations

Regulatory Status

No specific regulations target this compound, but related fluorinated alcohols fall under:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume